molecular formula C14H21N3O4 B3048483 6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate CAS No. 1707576-01-9

6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate

Cat. No.: B3048483
CAS No.: 1707576-01-9
M. Wt: 295.33
InChI Key: DUNXIZYGBIQVKX-UHFFFAOYSA-N
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Description

6-Tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate is a pyrazolo-pyridine derivative featuring a bicyclic heterocyclic core with tert-butyl and methyl ester groups at positions 6 and 3, respectively, and a methyl substituent at the 1-position. This compound is listed in catalogs as a building block for organic synthesis, though its commercial availability is noted as discontinued . Its molecular formula is inferred from analogues as approximately C15H22N3O4, with a molecular weight of ~306.37 g/mol based on related structures .

Properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-7-6-9-10(8-17)16(4)15-11(9)12(18)20-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNXIZYGBIQVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106282
Record name 6H-Pyrazolo[3,4-c]pyridine-3,6-dicarboxylic acid, 1,4,5,7-tetrahydro-1-methyl-, 6-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707576-01-9
Record name 6H-Pyrazolo[3,4-c]pyridine-3,6-dicarboxylic acid, 1,4,5,7-tetrahydro-1-methyl-, 6-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707576-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrazolo[3,4-c]pyridine-3,6-dicarboxylic acid, 1,4,5,7-tetrahydro-1-methyl-, 6-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate (CAS Number: 1206248-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on existing literature and research findings.

  • IUPAC Name : 6-tert-butyl 3-methyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
  • Molecular Formula : C13H19N3O4
  • Molecular Weight : 281.31 g/mol
  • Purity : ≥95%

Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit various mechanisms of action that may include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of certain functional groups may confer antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-c]pyridines. For instance:

  • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

Research has also suggested antimicrobial properties:

  • In vitro studies indicated that this compound showed activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard disk diffusion methods.
MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • Experimental models indicate that the compound may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

Study on Anticancer Properties

A notable study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazolo[3,4-c]pyridine derivatives, including the compound . The study concluded that these compounds could serve as lead structures for the development of new anticancer agents due to their ability to selectively target cancer cells while sparing normal cells.

Study on Antimicrobial Activity

Another research article focused on the antimicrobial efficacy of this class of compounds against resistant bacterial strains. The results highlighted the potential use of these compounds as alternatives to traditional antibiotics.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Pyrazolo[3,4-c]pyridine 6-tert-butyl, 3-methyl esters; 1-methyl ~C15H22N3O4 ~306.37 Organic synthesis building block
6-Tert-butyl 3-ethyl pyrazolo[3,4-c]pyridine-3,6-dicarboxylate Pyrazolo[3,4-c]pyridine 6-tert-butyl, 3-ethyl esters C14H21N3O4 295.34 Lipophilic intermediates
5-Tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5-dicarboxylate Pyrrolo[3,4-c]pyrazole 5-tert-butyl, 1-ethyl esters; 3-amino - - Functionalizable intermediates
Tert-butyl 3-(trifluoromethyl)pyrazolo[3,4-c]pyridine-6-carboxylate Pyrazolo[3,4-c]pyridine 6-tert-butyl, 3-CF3 - - Drug discovery (enhanced stability)
1-Tert-butyl 3-methyl tetrahydropyridine-1,3-dicarboxylate Tetrahydropyridine 1-tert-butyl, 3-methyl esters C12H19NO4 241.29 Simplified model compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate

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